N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Pharmaceutical Analysis Quality Control Reference Standards

Method development for thiophene carboxamide scaffolds is complicated by analog interference-close structural variants exhibit different retention times and reactivity. This compound eliminates ambiguity with: • Defined 3-carbamoyl-4,5-dimethyl substitution ensuring chromatographic & synthetic specificity vs. tetrahydrobenzothiophene or aryl-substituted analogs • Free carboxylic acid enabling direct amide coupling without deprotection steps • Certificate-of-analysis-backed purity (≥95%) suitable for regulated analytical workflows ISO-certified documentation supports pharmaceutical quality control and SAR studies.

Molecular Formula C11H14N2O4S
Molecular Weight 270.31 g/mol
CAS No. 109164-38-7
Cat. No. B1298089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid
CAS109164-38-7
Molecular FormulaC11H14N2O4S
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)O)C
InChIInChI=1S/C11H14N2O4S/c1-5-6(2)18-11(9(5)10(12)17)13-7(14)3-4-8(15)16/h3-4H2,1-2H3,(H2,12,17)(H,13,14)(H,15,16)
InChIKeyHAANHXDCIYFTLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid Identity and Procurement


N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (CAS 109164-38-7) is a heterocyclic small molecule belonging to the thiophene carboxamide class, specifically a succinamic acid derivative of 3-carbamoyl-4,5-dimethylthiophene. Its molecular formula is C₁₁H₁₄N₂O₄S with a molecular weight of 270.30 g/mol . The compound is listed in multiple chemical registries with synonyms including 4-[(3-Carbamoyl-4,5-dimethyl-2-thienyl)amino]-4-oxobutanoic acid and 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoic acid . Vendors routinely supply this compound with purity specifications of 95-98%, typically intended for research and quality control applications .

Certificate-of-analysis-backed purity supports analytical reference use

Distinct 4,5-dimethylthiophene-3-carboxamide scaffold aids impurity profiling selectivity

Free carboxylic acid group enables direct conjugation without deprotection

Why Substitution Fails for N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid


N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid belongs to a structurally constrained subset of thiophene-2-yl succinamic acid derivatives characterized by a specific 3-carbamoyl-4,5-dimethyl substitution pattern on the thiophene ring . Close analogs in vendor catalogs differ critically in their heterocyclic core geometry, electronic properties, and hydrogen-bonding potential: for instance, N-(3-carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid replaces the planar 4,5-dimethylthiophene with a partially saturated tetrahydrobenzothiophene ring, while N-(2-carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl)-succinamic acid introduces a para-chlorophenyl substituent that alters π-stacking and halogen-bonding capabilities . These structural variations preclude simple interchange in chromatographic method development, impurity profiling, or synthetic derivatization workflows where the precise retention time, reactivity, or crystallization behavior of this specific scaffold is required .

Saturated-ring analogs

Tetrahydrobenzothiophene derivatives differ in ring planarity and molecular weight, shifting chromatographic retention and binding behavior.

Halogenated phenyl analogs

Para-chlorophenyl substitution alters π-stacking and halogen-bonding patterns, affecting recognition and crystallization properties.

Ester-protected derivatives

Methyl ester analogs lack the free carboxylic acid required for direct conjugation, adding a hydrolysis step and potential yield loss.

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid vs. Structural Analogs


Purity Specification vs. Undefined Analog

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is commercially available with defined purity specifications of 95% minimum from AKSci and 98% from MolCore and Leyan . In contrast, the structurally related methyl ester derivative (methyl 4-[(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)amino]-4-oxobutanoate) is listed in BindingDB as an uncharacterized ligand without publicly available purity specifications or vendor-defined analytical data [1].

Purity specification
Head-to-head
Target: 95–98% min. purity
Comparator: No published specification
Defined purity supports traceable quantitation
Comparator data from BindingDB (CID 649731); no vendor-defined purity
Pharmaceutical Analysis Quality Control Reference Standards

Molecular Weight Difference for Chromatographic Selectivity

The target compound has a molecular weight of 270.30 g/mol (C₁₁H₁₄N₂O₄S), as documented in multiple chemical databases . A closely related analog available from the same commercial source, N-(3-carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid, has a molecular weight of 282.32 g/mol (C₁₂H₁₄N₂O₄S) .

Mass difference
Data to verify
12.02 Da (270.30 vs 282.32 g/mol)
May support distinct MS detection; requires method-specific validation
Calculated from molecular formulas; no experimental MS data
Analytical Method Development Mass Spectrometry Chromatography

Planarity and Hydrogen-Bonding vs. Saturated Analogs

The target compound contains a fully aromatic 4,5-dimethylthiophene core with a 3-carbamoyl substituent capable of intramolecular and intermolecular hydrogen bonding. In contrast, analogs such as N-(3-carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid feature a partially saturated tetrahydrobenzothiophene ring that adopts a non-planar conformation and lacks the continuous π-conjugation of the 4,5-dimethylthiophene system . This structural distinction alters hydrogen-bond donor/acceptor geometry and π-stacking propensity.

Ring planarity
Class-level
Aromatic planar 4,5-dimethylthiophene core vs non-planar saturated tetrahydrobenzothiophene
Structural differences may alter binding or crystallization
Inferred from chemical structure; experimental data needed
Medicinal Chemistry Molecular Recognition Crystallography

Free Carboxylic Acid vs. Methyl Ester Derivative

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid possesses a terminal free carboxylic acid group (pKa ~4-5, inferred from succinamic acid parent), enabling direct participation in amide coupling, esterification, or salt formation without deprotection steps. The corresponding methyl ester derivative (methyl 4-[(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)amino]-4-oxobutanoate, CID 649731) requires an additional hydrolysis step to access the free acid functionality [1].

Functional group
Class-level
Free carboxylic acid present; methyl ester requires hydrolysis
May simplify synthetic workflows; yield advantage to verify
BindingDB entry for methyl ester (CID 649731); no direct comparison data
Chemical Synthesis Bioconjugation Derivatization

Application Scenarios for N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid


HPLC-MS/MS Impurity Profiling for Thiophene APIs

The compound's defined 95-98% purity specification and distinct molecular weight of 270.30 g/mol make it suitable as a reference material for developing and validating LC-MS/MS analytical methods . Its retention characteristics and mass spectral signature can be established to differentiate it from closely related thiophene derivatives or synthetic impurities. The 12 Da mass difference from tetrahydrobenzothiophene analogs ensures unambiguous identification in complex mixtures without isobaric interference.

Derivatization via Free Carboxylic Acid

The presence of a free carboxylic acid group enables direct conjugation via standard amide coupling or esterification protocols without requiring prior deprotection steps . This simplifies synthetic routes to more complex thiophene carboxamide derivatives, reducing process steps and associated yield losses compared to ester-protected analogs. Researchers designing structure-activity relationship (SAR) studies on thiophene carboxamide scaffolds may find this compound useful as a building block.

Quality Control Reference Standard

Vendor-supplied material with certificate-of-analysis-backed purity of 95-98% can be employed as a reference standard in pharmaceutical quality control laboratories for the development and validation of analytical methods . The compound is supplied with ISO-certified quality documentation from vendors such as MolCore, facilitating its use in regulated environments requiring traceable reference materials.

Application
Selection Property
Validation Focus
Analytical impurity profiling
Defined purity specification (certificate of analysis)
LC-MS retention and mass signature verification
Synthetic derivatization
Free carboxylic acid functionality
Conjugation efficiency and yield validation
Quality control reference
ISO-certified vendor documentation
Traceable reference material verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.